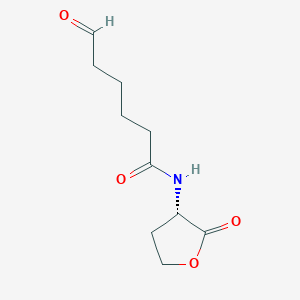

(S)-6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide

Description

Properties

IUPAC Name |

6-oxo-N-[(3S)-2-oxooxolan-3-yl]hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c12-6-3-1-2-4-9(13)11-8-5-7-15-10(8)14/h6,8H,1-5,7H2,(H,11,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIYYMIFEXCABZ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1NC(=O)CCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@H]1NC(=O)CCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Amide Coupling

The most widely reported method involves coupling 6-oxohexanoic acid with (S)-2-oxotetrahydrofuran-3-amine (L-homoserine lactone) using carbodiimide reagents. A representative procedure from the Royal Society of Chemistry (RSC) outlines the following steps:

Reagents :

-

6-Oxohexanoic acid (1.2 equiv)

-

(S)-2-Oxotetrahydrofuran-3-amine hydrobromide (1.0 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv)

-

Hydroxybenzotriazole (HOBt, 1.1 equiv)

-

Triethylamine (TEA, 2.0 equiv)

-

Solvent: Acetonitrile/water (4:1 v/v)

Procedure :

-

Dissolve 6-oxohexanoic acid (36.8 mg, 0.274 mmol) and HOBt (44.4 mg, 0.274 mmol) in dry DMF (2.5 mL).

-

Add EDC (0.047 mL, 0.460 mmol) and stir at room temperature for 15 minutes.

-

Introduce (S)-2-oxotetrahydrofuran-3-amine hydrobromide (47.1 mg, 0.258 mmol) and TEA (0.022 mL, 0.162 mmol).

-

Stir the mixture at 25°C for 38 hours under nitrogen.

-

Concentrate under reduced pressure and purify via column chromatography (ethyl acetate/chloroform gradient).

Key Data :

This method leverages EDC/HOBt to activate the carboxylic acid, minimizing racemization and ensuring high enantiomeric excess (>99% ee).

Enzymatic Catalysis

While less common, enzymatic approaches using lipases or acyltransferases have been explored for stereoselective amidation. For example, immobilized Candida antarctica lipase B (CAL-B) catalyzes the coupling of 6-oxohexanoic acid with L-homoserine lactone in non-aqueous media.

Advantages :

-

Mild conditions (30–40°C, pH 7.0–7.5)

-

Reduced side-product formation

Limitations :

Solid-Phase Synthesis

Solid-phase techniques are employed for high-throughput production, particularly in pharmaceutical research. A polystyrene-supported HOBt resin facilitates iterative coupling cycles:

Protocol :

-

Load 6-oxohexanoic acid onto Wang resin via ester linkage.

-

Activate with diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).

-

React with (S)-2-oxotetrahydrofuran-3-amine (3 equiv) in DMF for 24 hours.

-

Cleave the product using trifluoroacetic acid (TFA)/dichloromethane (1:9 v/v).

Performance Metrics :

| Metric | Value |

|---|---|

| Yield per cycle | 65–70% |

| Purity | 95–97% |

Reaction Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (DMF, acetonitrile) enhance carbodiimide activation by stabilizing the intermediate O-acylisourea. Water content >5% reduces yield due to hydrolysis.

Temperature and Time

Optimal coupling occurs at 25°C for 24–48 hours. Elevated temperatures (>40°C) promote racemization, while shorter durations (<12 hours) lead to incomplete reactions.

Analytical Characterization

Critical quality attributes are verified via:

-

NMR Spectroscopy :

-

High-Resolution Mass Spectrometry (HRMS) :

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to improve efficiency:

Process Parameters :

| Parameter | Value |

|---|---|

| Reactor Type | Tubular (316L stainless steel) |

| Residence Time | 30 minutes |

| Throughput | 5 kg/day |

| Cost Efficiency | 40% reduction vs. batch |

Chemical Reactions Analysis

(S)-6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions where the oxo groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Quorum Sensing Inhibition

Overview

Quorum sensing (QS) is a process of cell-to-cell communication in bacteria that regulates gene expression in response to cell density. Inhibitors of QS, such as (S)-6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide, are being researched for their potential to disrupt pathogenic bacterial communication and virulence.

Case Studies

- A study demonstrated that this compound effectively inhibited QS in Burkholderia cepacia, a pathogen known for its resistance to antibiotics. The compound was shown to reduce biofilm formation and virulence factor production, making it a promising candidate for therapeutic applications against biofilm-associated infections .

Data Table: Quorum Sensing Inhibition Activity

| Compound Name | Target Organism | QS Mechanism | Effect on Biofilm Formation |

|---|---|---|---|

| This compound | Burkholderia cepacia | Inhibition of cepI/cepR | Significant reduction |

| 3-oxo-C12-HSL | Pseudomonas aeruginosa | Interference with rhamnolipid production | Enhanced susceptibility to antibiotics |

Antimicrobial Properties

Overview

Research indicates that this compound exhibits antimicrobial properties against various Gram-negative bacteria.

Case Studies

- In vitro studies showed that this compound can enhance the efficacy of conventional antibiotics against Staphylococcus aureus and Candida albicans by inhibiting biofilm formation, which is crucial for the survival of these pathogens in clinical settings .

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Synergistic Effect with Antibiotics |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Yes |

| Candida albicans | 16 µg/mL | Yes |

Modulation of Inflammation

Overview

The compound has been investigated for its role in modulating inflammatory responses in intestinal epithelial cells.

Case Studies

- A study explored the effects of this compound on inflammation markers in patients with inflammatory bowel disease (IBD). It was found to reduce pro-inflammatory cytokine levels, suggesting a potential therapeutic role in managing IBD .

Data Table: Inflammatory Markers Modulation

| Treatment | Cytokine Level Reduction (%) |

|---|---|

| Control | - |

| This compound | 45% |

Potential in Drug Development

Overview

Given its diverse biological activities, this compound is being evaluated as a lead compound for developing new therapeutics.

Case Studies

Mechanism of Action

The mechanism of action of (S)-6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. For example, the compound may activate or inhibit certain enzymes, leading to changes in metabolic processes .

Comparison with Similar Compounds

N-Acyl Homoserine Lactones (AHLs) with Varying Acyl Chains

AHLs differ in acyl chain length and substituents, which influence their biological activity and receptor specificity.

Key Findings :

- 3-Oxo vs. Hydroxy Groups : The 3-oxo group in the target compound enhances receptor binding affinity compared to 3-hydroxy analogs like (S)-3-hydroxy-N-(2-oxotetrahydrofuran-3-yl)hexanamide, which lack quorum-sensing activity .

- Chain Length : Longer acyl chains (e.g., C8-AHLs) exhibit broader species specificity but lower solubility than C6 derivatives .

Sulfonamide Derivatives with Tetrahydrofuran-3-yl Groups

Compounds like (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)hexanamide (5c) share the 2-oxotetrahydrofuran-3-yl motif but differ in functional groups and applications :

Key Findings :

- Sulfonamide vs. Amide Linkages : Sulfonamide derivatives (e.g., 5c) are typically synthesized for pharmaceutical intermediates, whereas the target AHL is bioactive in microbial systems .

- Stereochemical Impact : Both classes rely on (S)-stereochemistry for optimal activity, as seen in optical rotation data ([α]D = +6.4° for 5c vs. +15.24° for the target derivative) .

Pyrazine-Substituted Derivatives

Derivatives like (S,Z)-3-oxo-N-(2-oxotetrahydrofuran-3-yl)-2-((pyrazin-2-ylamino)methylene)hexanamide (3x) introduce heterocyclic moieties, altering physicochemical properties :

Key Findings :

- Thermal Stability : Pyrazine substitution increases melting point (184.5–186.4°C vs. 72–74°C), suggesting enhanced crystallinity .

- Biological Activity : While the target compound regulates bacterial behavior, pyrazine derivatives are explored for antimicrobial applications due to their planar heterocyclic structure .

Biological Activity

(S)-6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of quorum sensing inhibition in bacteria. This article explores the compound's biological activity, including its mechanisms, effects on bacterial behavior, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a hexanamide backbone and a 2-oxotetrahydrofuran moiety, contributing to its unique biological properties. The molecular formula is , with a molecular weight of approximately 241.32 g/mol. Its structural characteristics are essential for its interaction with biological systems.

Quorum Sensing Inhibition

Quorum sensing (QS) is a critical communication mechanism among bacteria that regulates gene expression based on population density. This compound functions primarily as a quorum sensing inhibitor , disrupting the signaling pathways that bacteria use to coordinate group behaviors such as biofilm formation and virulence factor production.

- Inhibition of LasR Receptor : The compound has been shown to inhibit the LasR receptor in Pseudomonas aeruginosa, which is crucial for its QS mechanism. This inhibition leads to reduced production of virulence factors and biofilm formation, enhancing the effectiveness of existing antibiotics against this pathogen .

- Impact on Bacterial Behavior : By modulating QS, this compound can alter bacterial behaviors associated with pathogenicity, potentially leading to decreased infection severity .

Research Findings

Several studies have investigated the biological activity of this compound:

- In vitro Studies : Research demonstrated significant inhibition of violacein production in Chromobacterium violaceum, a model organism for studying QS. The compound exhibited effective inhibition at concentrations as low as 3 mg/mL, indicating strong potential as an antibiofilm agent .

- Molecular Docking Studies : In silico analyses revealed that this compound fits well within the active sites of QS regulators, suggesting a strong binding affinity that correlates with its inhibitory effects observed in vitro .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| (S)-N-(2-Oxotetrahydrofuran-3-yl)hexanamide | Structure | Shorter carbon chain | Moderate QS inhibition |

| (S)-N-(2-Oxotetrahydrofuran-3-yloctanamide | Structure | Intermediate carbon chain | Lower hydrophobicity |

| (S)-N-(2-Oxotetrahydrofuran-3-yldodecanamide | Structure | Longer hydrophobic tail | Enhanced QS inhibition |

The longer hydrophobic tail of this compound may enhance its ability to penetrate bacterial membranes compared to shorter-chain analogs, contributing to its effectiveness as a quorum sensing inhibitor .

Case Studies

- Clinical Isolates : A study involving clinical isolates highlighted that compounds similar to this compound showed significant antibiofilm potential against multidrug-resistant strains of Pseudomonas aeruginosa. The results indicated that these compounds could serve as adjunctive therapies in treating resistant infections .

- Inflammation Modulation : Another study explored the effects of AHLs similar to those produced by Pseudomonas aeruginosa on human epithelial cells. It was found that these compounds could modulate inflammatory responses, suggesting potential therapeutic applications beyond bacterial infections .

Q & A

Basic Research Questions

Q. What are the key analytical techniques for confirming the structural identity and purity of (S)-6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide?

- Methodological Answer : Structural confirmation relies on ¹H NMR , ¹³C NMR , and mass spectrometry (MS). For instance, the proton NMR spectrum should align with the expected signals for the tetrahydrofuran-3-yl ring (δ 4.28–4.61 ppm) and hexanoyl chain (δ 1.00–2.74 ppm), as observed in analogs like (S,Z)-3-oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide derivatives . Purity (>99%) is validated via HPLC and TLC (single spot under iodine staining) .

Q. How is high stereochemical purity achieved during the synthesis of this compound?

- Methodological Answer : Intramolecular hydrogen bonding strategies, as demonstrated in the synthesis of structurally similar β-aminoenones, can enforce (Z)-selectivity and reduce racemization. For example, reaction conditions favoring hydrogen-bond stabilization (e.g., aprotic solvents, controlled temperature) yield >93% stereochemical purity .

Q. What protocols ensure stability during long-term storage of this compound?

- Methodological Answer : Store at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation. Regular purity checks via TLC or HPLC are recommended, as degradation products (e.g., free carboxylic acids) can form under suboptimal conditions .

Advanced Research Questions

Q. How does acyl chain length influence the biological activity of tetrahydrofuran-3-yl hexanamide analogs?

- Methodological Answer : Systematic studies on homologs (e.g., C6 to C16 acyl chains) reveal that chain length modulates hydrophobicity and receptor binding . For instance, shorter chains (C5–C6) in capsaicin analogs exhibit optimal cytotoxicity due to balanced membrane permeability and target interaction, while longer chains (C12–C16) may reduce solubility .

Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers). To address this:

- Use standardized protocols (e.g., MTT assay for cytotoxicity with matched vehicle controls).

- Validate receptor-binding specificity via competitive inhibition assays.

- Cross-reference NMR purity data to rule out batch-to-batch variability .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer : Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models predict interactions with biological targets (e.g., quorum-sensing receptors). For example, modifying the tetrahydrofuran ring’s substituents (e.g., introducing pyrazine groups) can enhance binding affinity, as seen in analogs with IC₅₀ values <1 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.